An In-depth Technical Guide to 3,4,5-Tris(octyloxy)benzoic Acid
An In-depth Technical Guide to 3,4,5-Tris(octyloxy)benzoic Acid
CAS Number: 157980-09-1
Prepared by: Gemini, Senior Application Scientist
Introduction
3,4,5-Tris(octyloxy)benzoic acid, a derivative of gallic acid, is a versatile organic molecule with significant potential in materials science and supramolecular chemistry. Its amphiphilic nature, arising from the hydrophilic carboxylic acid head and the hydrophobic triple octyloxy tail, makes it a key building block for the synthesis of complex architectures such as liquid crystals and dendrimers. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, characterization, and applications, intended for researchers, scientists, and professionals in drug development and materials science.
Molecular Structure and Properties
3,4,5-Tris(octyloxy)benzoic acid possesses a unique molecular structure that dictates its physical and chemical behavior. The central phenyl ring is functionalized with a carboxylic acid group and three octyloxy chains at the 3, 4, and 5 positions. This arrangement leads to a disc-like or wedge-shaped molecule that can self-assemble into highly ordered structures.
Table 1: Physicochemical Properties of 3,4,5-Tris(octyloxy)benzoic Acid and Related Compounds
| Property | Value (for 3,4,5-Tris(octyloxy)benzoic Acid) | Reference Compound and Value |
| CAS Number | 157980-09-1 | - |
| Molecular Formula | C₃₁H₅₄O₅ | - |
| Molecular Weight | 506.77 g/mol | - |
| Appearance | Expected to be a white to off-white solid | 3,4,5-Tris(benzyloxy)benzoic Acid: White to Almost white Crystal - Powder[1] |
| Melting Point | Not explicitly reported; likely a low-melting solid | 3,4,5-Tris(benzyloxy)benzoic Acid: 196°C[1]; 3,4,5-Trimethoxybenzoic acid: 168-171 °C[2] |
| Solubility | Expected to be soluble in nonpolar organic solvents (e.g., dichloromethane, THF, toluene) and poorly soluble in polar solvents (e.g., water, methanol). | 3,4,5-Tris(octadecyloxy)benzyl alcohol and its esters are highly soluble in less-polar solvents like dichloromethane, benzene, and THF, but insoluble in polar solvents such as methanol and DMSO.[3] |
| Storage Temperature | 2-8°C[4] | - |
| Purity (Commercial) | 98%[4] | - |
Synthesis and Purification
The synthesis of 3,4,5-tris(octyloxy)benzoic acid is typically achieved through a two-step process starting from a gallic acid ester, most commonly methyl or ethyl gallate. The core principle is the Williamson ether synthesis to introduce the three octyloxy chains, followed by the hydrolysis of the ester to yield the final carboxylic acid.
Experimental Protocol: A Two-Step Synthesis
This protocol is adapted from established procedures for the synthesis of similar long-chain 3,4,5-trialkoxybenzoic acids.[5]
Step 1: Synthesis of Ethyl 3,4,5-Tris(octyloxy)benzoate
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3,4,5-trihydroxybenzoate (ethyl gallate) (1.0 eq) in a suitable solvent such as acetone or ethanol.
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Base Addition: Add a base, such as potassium carbonate (K₂CO₃) (excess, e.g., 4.0 eq), to the solution. The base acts as a proton scavenger for the phenolic hydroxyl groups.
-
Alkylation: Add 1-bromooctane (excess, e.g., 3.3 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for a period of 8-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Hydrolysis to 3,4,5-Tris(octyloxy)benzoic Acid
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Reaction Setup: Dissolve the purified ethyl 3,4,5-tris(octyloxy)benzoate (1.0 eq) in a mixture of ethanol and water.
-
Base Addition: Add a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) (excess, e.g., 5.0 eq), to the solution.
-
Reaction: Heat the mixture to reflux for 2-4 hours to facilitate the saponification of the ester.
-
Acidification: After cooling the reaction mixture, acidify it with a dilute acid (e.g., 1 M HCl) until the pH is acidic. This will precipitate the carboxylic acid.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane.
Diagram 1: Synthesis Workflow of 3,4,5-Tris(octyloxy)benzoic Acid
Caption: A two-step synthesis of 3,4,5-Tris(octyloxy)benzoic acid.
Spectroscopic Characterization
Due to the lack of publicly available experimental spectra for 3,4,5-tris(octyloxy)benzoic acid, the following characterization data is predicted based on the analysis of structurally similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the octyloxy chains, and the acidic proton of the carboxylic acid.
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Aromatic Protons: A singlet around δ 7.0-7.3 ppm, corresponding to the two equivalent protons on the phenyl ring.[6][7][8]
-
Methylene Protons adjacent to Oxygen (-O-CH₂-): A triplet around δ 4.0 ppm, corresponding to the six protons of the three methylene groups directly attached to the oxygen atoms.
-
Methylene Protons of the Alkyl Chains (-CH₂-)n: A series of multiplets in the range of δ 1.2-1.8 ppm.
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Terminal Methyl Protons (-CH₃): A triplet around δ 0.9 ppm, corresponding to the nine protons of the three terminal methyl groups.
-
Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift, typically above δ 10 ppm, which may be exchangeable with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
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Carboxylic Carbonyl Carbon (C=O): A signal in the range of δ 165-175 ppm.[6][9]
-
Aromatic Carbons: Signals in the aromatic region (δ 100-160 ppm). The carbon attached to the carboxylic acid group will be around δ 120-130 ppm, the carbons attached to the octyloxy groups will be in the range of δ 140-155 ppm, and the two equivalent aromatic carbons bearing protons will appear around δ 105-115 ppm.[6][9]
-
Methylene Carbon adjacent to Oxygen (-O-CH₂-): A signal around δ 68-75 ppm.
-
Alkyl Chain Carbons (-CH₂-)n: A series of signals in the range of δ 22-32 ppm.
-
Terminal Methyl Carbon (-CH₃): A signal around δ 14 ppm.
FT-IR (Fourier-Transform Infrared) Spectroscopy
The FT-IR spectrum is a valuable tool for identifying the functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[10]
-
C-H Stretch (Alkyl): Sharp absorptions in the region of 2850-2960 cm⁻¹.[4]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹, indicative of the carbonyl group of the carboxylic acid.[10]
-
C=C Stretch (Aromatic): Absorptions in the region of 1450-1600 cm⁻¹.
-
C-O Stretch (Ether and Carboxylic Acid): Strong absorptions in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak ([M]⁺ or [M-H]⁻): In electrospray ionization (ESI) mass spectrometry, the molecule is expected to show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. The calculated exact mass is 506.77 g/mol .
-
Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of the carboxylic acid group (as CO₂ and H₂O) and cleavage of the alkyl chains.[11][12][13][14] The fragmentation of the octyloxy chains would likely proceed via cleavage at the C-O bond or through McLafferty rearrangements if the conditions are appropriate.[11]
Diagram 2: Characterization Workflow
Sources
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- 9. 3,4,5-Trimethoxy benzoic acid(118-41-2) 13C NMR spectrum [chemicalbook.com]
- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 12. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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